2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
Description
The compound 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide features a quinoline core substituted at position 2 with a phenyl group and at position 4 with a carboxamide moiety linked to a 1,3,4-thiadiazole ring bearing a trifluoromethyl group at position 3. This structure combines aromaticity (quinoline and phenyl), electron-withdrawing properties (trifluoromethyl), and heterocyclic diversity (thiadiazole), making it a candidate for agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4OS/c20-19(21,22)17-25-26-18(28-17)24-16(27)13-10-15(11-6-2-1-3-7-11)23-14-9-5-4-8-12(13)14/h1-10H,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPSAGQZNLEBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoline core or the thiadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and thiadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (CAS 782468-28-4)
- Key Differences: Thiadiazole substituent: Cyclopropyl replaces trifluoromethyl. Quinoline substituent: 4-Methylphenyl replaces phenyl.
- Impact on Properties: Lipophilicity: Cyclopropyl (less electronegative) reduces polarity compared to trifluoromethyl, as reflected in XLogP3 values (4.4 vs. higher for trifluoromethyl analogs) .
- Molecular Weight : 386.5 g/mol .
Flufenacet (ISO Name)
- Structure : N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy]acetamide .
- Key Differences: Thiadiazole is linked via an acetamide chain to fluorophenyl and isopropyl groups. Application: Herbicide (vs.
- Significance : Highlights the role of the 5-trifluoromethyl-1,3,4-thiadiazolyl moiety in agrochemical activity .
Modifications to the Quinoline Core
Pavinetantum (3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide)
Heterocyclic Replacements for Thiadiazole
Parimifasorum
- Structure : Contains a 5-(trifluoromethyl)-1H-pyrazol-3-yl group instead of thiadiazole.
Structural and Property Comparison Table
*Estimated based on structural analogs.
Key Findings and Implications
Quinoline Substitutions: Modifications at positions 2 and 4 of the quinoline core (e.g., phenyl, methylphenyl) influence steric and electronic interactions, which may enhance target selectivity .
Heterocyclic Alternatives : Pyrazole or cyclopropyl substitutions on the thiadiazole ring alter lipophilicity and steric bulk, suggesting tunability for specific applications .
Biological Activity
The compound 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinoline core linked to a thiadiazole moiety with a trifluoromethyl group. The presence of the trifluoromethyl group is known to enhance the compound's pharmacokinetic properties, including metabolic stability and bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide |
| Molecular Formula | C16H12F3N5OS |
| Molecular Weight | 385.36 g/mol |
| CAS Number | [insert CAS number here] |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the caspase pathway. It has been shown to inhibit specific kinases involved in cell proliferation and survival, such as Abl protein kinase. The trifluoromethyl group enhances binding affinity to these molecular targets, leading to increased efficacy in anticancer activity.
Cytotoxicity Studies
Research indicates that 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The half maximal inhibitory concentration (IC50) values have been reported in several studies:
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 (Breast) | 0.28 |
| HCT116 (Colon) | 3.29 |
| H460 (Lung) | 10.0 |
| PC3 (Prostate) | [insert value] |
These values indicate that the compound is particularly effective against breast cancer cells (MCF-7), showcasing its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the quinoline and thiadiazole rings can significantly influence biological activity. For instance:
- The introduction of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity.
- Variations in the phenyl substituent can alter binding affinity and selectivity towards cancer cell lines.
Case Studies
- Study on MCF-7 Cells : In vitro assays demonstrated that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways. This study highlighted its potential as an apoptosis inducer in breast cancer therapy .
- Comparative Analysis with Other Thiadiazole Derivatives : A review of various thiadiazole derivatives indicated that compounds similar to 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide showed varied efficacy against different tumor types, emphasizing the importance of structural modifications for enhanced activity .
Q & A
Q. How to analyze structure-activity relationships (SAR) when initial bioactivity data are inconsistent?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
